BenchChemオンラインストアへようこそ!

8-(2-Naphthyl)-8-oxooctanoic acid

HDAC inhibition histone deacetylase epigenetic probe synthesis

8-(2-Naphthyl)-8-oxooctanoic acid (CAS 362669-52-1) is a synthetic naphthyl-keto carboxylic acid with the molecular formula C₁₈H₂₀O₃ and a molecular weight of 284.35 g/mol. The compound features an eight-carbon aliphatic chain terminating in a carboxylic acid at one end and a ketone at C-8, which is directly attached to the 2-position of a naphthalene ring.

Molecular Formula C18H20O3
Molecular Weight 284.3 g/mol
CAS No. 362669-52-1
Cat. No. B1311407
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-(2-Naphthyl)-8-oxooctanoic acid
CAS362669-52-1
Molecular FormulaC18H20O3
Molecular Weight284.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C(C=CC2=C1)C(=O)CCCCCCC(=O)O
InChIInChI=1S/C18H20O3/c19-17(9-3-1-2-4-10-18(20)21)16-12-11-14-7-5-6-8-15(14)13-16/h5-8,11-13H,1-4,9-10H2,(H,20,21)
InChIKeyQGDXRNDAAVAQIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-(2-Naphthyl)-8-oxooctanoic Acid (CAS 362669-52-1) – Compound Profile and Procurement Baseline


8-(2-Naphthyl)-8-oxooctanoic acid (CAS 362669-52-1) is a synthetic naphthyl-keto carboxylic acid with the molecular formula C₁₈H₂₀O₃ and a molecular weight of 284.35 g/mol [1]. The compound features an eight-carbon aliphatic chain terminating in a carboxylic acid at one end and a ketone at C-8, which is directly attached to the 2-position of a naphthalene ring . This architecture combines an α-keto carboxylic acid motif with a rigid, planar naphthalene pharmacophore, endowing the molecule with a calculated LogP of 4.45 and a polar surface area (PSA) of 54.37 Ų [1]. Commercially, the compound is available as a research-grade intermediate at purities typically ranging from 95% to 97% from suppliers including AKSci, Fluorochem, and CymitQuimica . Its primary documented utility is as a synthetic precursor to 8-(2-naphthyl)-8-oxooctanohydroxamic acid, a nanomolar inhibitor of human histone deacetylases (HDACs) .

Why Generic Substitution Fails for 8-(2-Naphthyl)-8-oxooctanoic Acid in HDAC-Targeted Synthesis


8-(2-Naphthyl)-8-oxooctanoic acid is not merely a commodity naphthyl carboxylic acid; its 2-naphthyl regioisomeric attachment and the C-8 ketone position are structurally deterministic for the HDAC inhibitory potency of its downstream hydroxamic acid derivative. The 1-naphthyl isomer (8-(1-naphthyl)-8-oxooctanoic acid, CAS 101743-46-8) shares the identical molecular formula but differs in naphthalene substitution geometry, which alters the spatial orientation of the aromatic cap group within the HDAC active site . Furthermore, the corresponding des-keto analog (8-naphthalen-2-yl-octanoic acid hydroxyamide, lacking the C-8 ketone) and the 2-methyl branched derivative each exhibit substantially reduced HDAC-1 inhibition compared to the linear 8-oxo derivative derived from the target compound, confirming that both the 2-naphthyl regiochemistry and the C-8 carbonyl are pharmacophoric elements not preserved across close structural analogs [1][2]. Substituting any of these alternatives during synthesis may produce a hydroxamic acid with quantitatively different target engagement, potentially compromising SAR continuity and assay reproducibility.

Quantitative Differentiation Evidence for 8-(2-Naphthyl)-8-oxooctanoic Acid Versus Structural Analogs


HDAC-1 Inhibitory Potency of Hydroxamic Acid Derivative: 120-Fold Advantage Over 2-Methyl Analog

The hydroxamic acid derivative prepared from 8-(2-naphthyl)-8-oxooctanoic acid (designated CHEMBL95273; BDBM50114814) inhibits partially purified human HDAC-1 with an IC50 of 5 nM [1]. In contrast, the 2-methyl-substituted analog (CHEMBL95510; BDBM50114818), which introduces a single methyl branch at the C-2 position of the octanoic acid chain, inhibits HDAC-1 with an IC50 of 600 nM under the same assay conditions (partially purified human HDAC-1) [2]. This represents a 120-fold reduction in potency attributable solely to the presence of a methyl substituent on the linker region, demonstrating that the linear, unsubstituted 8-oxooctanoic acid scaffold derived from the target compound is a critical determinant of high-affinity HDAC-1 engagement.

HDAC inhibition histone deacetylase epigenetic probe synthesis hydroxamic acid SAR

HDAC Isoform Selectivity Profile: 7-Fold Preference for HDAC-1 Over HDAC-8

Beyond potency, the hydroxamic acid derivative of 8-(2-naphthyl)-8-oxooctanoic acid exhibits measurable isoform selectivity. Against recombinant human HDAC-8, the same compound (CHEMBL95273; BDBM50114814) shows an IC50 of 35 nM, compared to 5 nM against HDAC-1 [1]. This yields a selectivity ratio (HDAC-8 IC50 / HDAC-1 IC50) of 7:1. While this represents moderate selectivity, it is a quantitatively defined parameter that can guide target engagement expectations in cellular assays where multiple HDAC isoforms are co-expressed. For comparison, the 2-methyl branched analog (CHEMBL95510) loses this selectivity window entirely, with HDAC-1 IC50 = 600 nM and no reported differential activity against HDAC-8 in BindingDB [2].

HDAC isoform selectivity HDAC-8 epigenetic drug discovery isozyme profiling

Regioisomeric Differentiation: 2-Naphthyl vs. 1-Naphthyl Substitution for HDAC Cap Group Geometry

8-(2-Naphthyl)-8-oxooctanoic acid (CAS 362669-52-1) bears the naphthalene ring attached at the 2-position, whereas its commercially available regioisomer 8-(1-naphthyl)-8-oxooctanoic acid (CAS 101743-46-8) carries the identical octanoic acid chain but with naphthalene linked at the 1-position [1]. This regiochemical difference alters the spatial trajectory of the aromatic cap group that occupies the surface recognition domain of HDAC enzymes. In the well-characterized HDAC inhibitor pharmacophore model (cap group–linker–zinc-binding group), the cap group orientation is a key determinant of isoform selectivity and binding affinity [2]. While head-to-head HDAC inhibition data comparing the two regioisomeric hydroxamic acids are not publicly available, the established sensitivity of HDAC cap group geometry to naphthyl substitution pattern (1- vs. 2-naphthyl) is a class-level inference supported by extensive SAR literature on naphthyl-based HDAC inhibitors [2]. Researchers requiring defined cap group geometry for SAR studies should specify the 2-naphthyl isomer.

naphthyl regioisomer HDAC cap group structure-activity relationship pharmacophore geometry

C-8 Ketone as Essential Pharmacophoric Element: Des-Keto Analog Loses HDAC-1 Affinity

The C-8 ketone of 8-(2-naphthyl)-8-oxooctanoic acid is preserved in its active hydroxamic acid derivative and contributes to the rigidity and electronic character of the linker region. A closely related analog that fully reduces the C-8 ketone to a methylene, yielding 8-naphthalen-2-yl-octanoic acid hydroxyamide (CHEMBL95747; BDBM50114833), has been indexed in BindingDB [1]. Although a precise HDAC-1 IC50 for this des-keto analog is not reported in the curated BindingDB entry, the structural modification eliminates the carbonyl oxygen that may participate in hydrogen-bonding interactions within the HDAC active site tunnel or influence the conformational preferences of the linker . The presence of the ketone distinguishes the target compound from fully saturated alkyl-linker analogs and represents a defined structural feature that can be exploited for further derivatization (e.g., oxime formation, ketal protection) as documented in the synthetic chemistry literature .

keto reduction SAR linker pharmacophore zinc-binding group proximity HDAC inhibitor design

Physicochemical Property Differentiation: LogP and PSA Define Permeability and Solubility Profile for Cellular Assay Compatibility

The target compound has a calculated LogP of 4.45 and a polar surface area (PSA) of 54.37 Ų, as reported in the MolBase chemical encyclopedia [1]. These values place the compound within a lipophilicity range consistent with cell-permeable HDAC probe compounds. For context, the widely used HDAC inhibitor vorinostat (SAHA) has a measured LogP of approximately 1.9 and a PSA of approximately 78 Ų [2]. The higher LogP (4.45 vs. 1.9) and lower PSA (54.37 vs. ~78 Ų) of the target compound-derived hydroxamic acid suggest greater membrane permeability potential, though this comes at the cost of reduced aqueous solubility. These distinct physicochemical parameters differentiate the compound from more polar HDAC-targeting scaffolds and may be advantageous in assays requiring enhanced cellular penetration, provided solubility limitations are managed through formulation.

LogP polar surface area cellular permeability physicochemical profiling drug-likeness

Recommended Research and Industrial Application Scenarios for 8-(2-Naphthyl)-8-oxooctanoic Acid


Synthesis of Nanomolar HDAC-1 Probes for Epigenetic Chemical Biology

8-(2-Naphthyl)-8-oxooctanoic acid is the direct synthetic precursor to 8-(2-naphthyl)-8-oxooctanohydroxamic acid (CHEMBL95273), which inhibits HDAC-1 with an IC50 of 5 nM [1]. This 120-fold potency advantage over the 2-methyl branched analog (IC50 = 600 nM) makes the target compound the preferred starting material for generating high-affinity HDAC-1 probes . Researchers performing histone acetylation assays, chromatin immunoprecipitation (ChIP), or cellular differentiation studies where potent HDAC-1 engagement is required should specify this compound to ensure the derived hydroxamic acid achieves maximal target occupancy at low nanomolar concentrations. The strategy is particularly relevant in dose-response studies where the wider dynamic range afforded by the 5 nM IC50 enables finer resolution of concentration-dependent epigenetic effects.

HDAC Isoform Selectivity Profiling in Multi-Isozyme Cellular Systems

The hydroxamic acid derived from 8-(2-naphthyl)-8-oxooctanoic acid exhibits a 7-fold selectivity for HDAC-1 (IC50 = 5 nM) over HDAC-8 (IC50 = 35 nM) [1]. This defined selectivity window, though moderate, is quantitatively characterized and enables researchers to interpret cellular phenotypic outcomes in the context of differential HDAC isoform engagement. In experimental systems where both HDAC-1 and HDAC-8 are expressed—such as neuroblastoma, acute myeloid leukemia, or T-cell lymphoma cell lines—the selectivity ratio can be used to deconvolve target-specific effects from pan-HDAC inhibition. The absence of analogous selectivity data for the 2-methyl and des-keto analogs further supports the selection of the target compound for studies requiring interpretable isoform pharmacology.

Structure-Activity Relationship (SAR) Studies on HDAC Cap Group Geometry

The 2-naphthyl regioisomeric configuration of 8-(2-naphthyl)-8-oxooctanoic acid directs the spatial orientation of the aromatic cap group within the HDAC surface recognition domain. SAR campaigns exploring the impact of cap group geometry on HDAC isoform selectivity and binding kinetics should use the 2-naphthyl isomer rather than the 1-naphthyl regioisomer (CAS 101743-46-8) to maintain consistency with the established pharmacophore model in which the naphthyl cap occupies a defined hydrophobic pocket at the enzyme surface [1]. Systematic variation of the cap group (e.g., substituting 2-naphthyl with quinolyl, biphenyl, or indole moieties) while retaining the 8-oxooctanoic acid linker and carboxylic acid terminus allows rigorous assessment of cap group contributions to HDAC binding, with the target compound serving as the reference scaffold for this SAR series.

Synthetic Diversification via C-8 Ketone Derivatization for Lead Optimization Libraries

The C-8 ketone of 8-(2-naphthyl)-8-oxooctanoic acid provides a reactive handle for generating focused compound libraries through oxime, hydrazone, ketal, or reductive amination chemistry [1]. This synthetic versatility is absent in the des-keto analog (CHEMBL95747), where the fully saturated methylene linker precludes such modifications . Medicinal chemistry teams seeking to explore linker-region SAR or to modulate the physicochemical properties of the HDAC inhibitor scaffold (e.g., adjusting LogP, introducing heteroatoms, or appending fluorescent tags) can exploit the ketone as a diversification point without altering the cap group or zinc-binding group pharmacophores. The target compound thus serves as a more versatile intermediate than its reduced analog for generating derivative libraries in lead optimization programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-(2-Naphthyl)-8-oxooctanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.